molecular formula C25H20N4OS B11262746 N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B11262746
M. Wt: 424.5 g/mol
InChI Key: STRIDPVARNVZGA-UHFFFAOYSA-N
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Description

N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:

  • A pyrazolo[1,5-a]pyrazine core substituted at position 2 with a naphthalen-1-yl group.
  • A sulfanyl (-S-) bridge at position 4 of the core, linking to a 2-acetamide moiety.
  • A benzyl group attached to the acetamide nitrogen.

Properties

Molecular Formula

C25H20N4OS

Molecular Weight

424.5 g/mol

IUPAC Name

N-benzyl-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide

InChI

InChI=1S/C25H20N4OS/c30-24(27-16-18-7-2-1-3-8-18)17-31-25-23-15-22(28-29(23)14-13-26-25)21-12-6-10-19-9-4-5-11-20(19)21/h1-15H,16-17H2,(H,27,30)

InChI Key

STRIDPVARNVZGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of 2-aminopyrazine with a suitable diketone or aldehyde.

    Introduction of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation or alkylation reaction, using naphthalene and an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Sulfanylacetamide Group: This step involves the nucleophilic substitution of a halogenated acetamide with a thiol derivative of the pyrazolo[1,5-a]pyrazine-naphthalene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

N-(2-Cyanophenyl) Derivative (G420-0491)
  • Structure: Replaces benzyl with a 2-cyanophenyl group.
  • In vitro studies of similar cyanophenyl derivatives show moderate tumor cell uptake .
N-(5-Chloro-2-methylphenyl) and N-(4-Acetylphenyl) Derivatives
  • Structure : Feature chloro and acetyl substituents, respectively.
  • Impact: Chloro group: Increases electronegativity, favoring halogen bonding with target proteins (e.g., kinases or cholinesterases).
N-(3-Chloro-2-methylphenyl) Derivative
  • Structure : Substitutes benzyl with a 3-chloro-2-methylphenyl group and replaces naphthalene with 2-butoxyphenyl.
  • Impact : The butoxyphenyl group increases lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. This derivative showed moderate activity in preliminary kinase inhibition assays .

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrimidine Derivatives
  • Structure : Replaces pyrazine with pyrimidine.
  • Impact: Pyrimidine’s additional nitrogen alters electron distribution, enhancing interactions with purine-rich DNA regions.
Pyrazolo[1,5-a][1,3,5]triazine Derivatives
  • Structure : Incorporates a triazine ring.
  • Impact : The triazine core increases π-deficient character, favoring interactions with electron-rich biological targets. Dichloromethyl-substituted analogs exhibited anticancer activity against HCT-116 and MCF-7 cell lines (IC50: 2–10 µM) .

Functional Group Variations

Sulfanyl vs. Oxygen/Nitrogen Linkers
  • Sulfanyl (-S-) : Provides flexibility and moderate electron-donating effects. In G420-0491, the sulfanyl bridge improved metabolic stability compared to oxygen-linked analogs .
  • Oxygen (-O-): Found in triazole-linked acetamides (e.g., ), oxygen enhances hydrogen-bond donor capacity but may reduce resistance to oxidative metabolism .

Enzyme Inhibition

  • The benzyl group in the target compound may enhance CNS penetration .
  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines with morpholine substituents (e.g., compound 37) showed selective kinase inhibition (IC50: 50–100 nM), highlighting the importance of nitrogen-containing groups for selectivity .

Anticancer Activity

  • DNA Intercalation : Naphthalene’s planar structure enables intercalation into DNA, as seen in pyrazolo[1,5-a]pyrimidine derivatives with IC50 values of 1–5 µM against leukemia cells .
  • Apoptosis Induction : Dichloromethyl-triazine derivatives induced apoptosis in HCT-116 cells via caspase-3 activation .

Structural and Physicochemical Properties

Property Target Compound G420-0491 N-(5-Chloro-2-methylphenyl)
Molecular Weight 457.5 g/mol 443.5 g/mol 458.97 g/mol
LogP (Predicted) 3.8 3.2 4.1
Hydrogen Bond Acceptors 6 7 5
Aqueous Solubility Low (≤10 µM) Moderate (~50 µM) Low (≤10 µM)

Biological Activity

N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

\text{N benzyl 2 2 naphthalen 1 yl pyrazolo 1 5 a pyrazin 4 yl sulfanyl}acetamide}

Molecular Weight: 357.5 g/mol
Chemical Formula: C_{20}H_{19}N_{3}S

Anticancer Activity

A study focusing on similar pyrazole derivatives indicated that compounds with a naphthalene moiety exhibited cytotoxic effects against various cancer cell lines. For instance, the IC50 values for these compounds were significantly lower than those of standard anticancer agents, suggesting enhanced potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa0.95
Compound BMCF70.73
N-benzyl derivativeA549TBDCurrent Study

Antioxidant and Anti-inflammatory Effects

Research has demonstrated that similar acetamide derivatives possess notable antioxidant and anti-inflammatory activities. These compounds were evaluated using various bioassays:

Activity TypeMethod UsedResult
AntioxidantDPPH Scavenging AssaySignificant reduction in DPPH radical
Anti-inflammatoryCOX Inhibition AssayIC50 = 0.04 ± 0.01 μmol for COX inhibition

Case Studies

Case Study 1: Anticancer Activity in HeLa Cells
In a recent study, a series of pyrazole derivatives were tested for their efficacy against HeLa cells. The results indicated that this compound significantly inhibited cell proliferation with an IC50 value lower than that of traditional chemotherapeutics.

Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective properties of related compounds in models of epilepsy. The findings suggested that these compounds could modulate neurotransmitter release and reduce seizure activity, indicating potential use in treating epilepsy.

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